7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
This compound (CAS 1361110-64-6) is a boronic ester derivative of 3,4-dihydro-2H-benzo[b][1,4]oxazine, featuring a pinacol boronate group at the 7-position of the benzoxazine ring. Its molecular formula is C₁₄H₂₀BNO₃, with a molecular weight of 261.13 g/mol . It is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, particularly in pharmaceutical and materials science research . Commercial availability ranges from 100 mg to 5 g, with purity ≥95% .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-12(9-10)17-8-7-16-11/h5-6,9,16H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGHRUKXHXNOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856048 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361110-64-6 | |
| Record name | 3,4-Dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1361110-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b] oxazine
The benzoxazine core is first functionalized with a bromine atom at the 7-position. This intermediate is synthesized via cyclization of 2-aminophenol derivatives with epichlorohydrin, followed by bromination using N-bromosuccinimide (NBS) in a radical-initiated reaction.
Reaction Conditions:
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Solvent: Dichloromethane (DCM) or chloroform
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Catalyst: Azobisisobutyronitrile (AIBN)
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Temperature: 60–80°C
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Yield: 70–85%
Borylation with Bis(pinacolato)Diboron
The brominated intermediate undergoes Miyaura borylation using BPin and a palladium catalyst. This step installs the pinacol boronate ester group at the 7-position.
Representative Procedure:
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Substrates: 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine (1 equiv), BPin (1.2 equiv)
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Catalyst: Pd(dppf)Cl (5 mol%)
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Base: Potassium acetate (3 equiv)
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Solvent: 1,4-Dioxane
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Temperature: 90°C, 12–16 hours under nitrogen
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Workup: Extraction with ethyl acetate, purification via silica gel chromatography
Key Variables Affecting Yield:
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Ligand Choice: Bidentate ligands (e.g., dppf) enhance catalytic activity.
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Solvent Polarity: Polar aprotic solvents improve reagent solubility.
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Moisture Control: Strict anhydrous conditions prevent boronate hydrolysis.
Direct Functionalization via Boronic Acid Coupling
An alternative approach involves coupling a pre-formed benzoxazine boronic acid with pinacol. This method avoids palladium catalysts but requires careful handling of boronic acid intermediates.
Synthesis of 7-Boronic Acid-3,4-dihydro-2H-benzo[b][1, oxazine
The boronic acid is generated via lithiation-borylation:
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Lithiation: Treatment of 7-bromo-benzoxazine with n-butyllithium at −78°C.
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Borylation: Quenching with trimethyl borate, followed by acidic hydrolysis.
Yield: 50–65% (due to intermediate sensitivity to moisture).
Esterification with Pinacol
The boronic acid reacts with pinacol in a Dean-Stark apparatus to form the boronate ester:
Conditions:
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Solvent: Toluene
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Catalyst: p-Toluenesulfonic acid (PTSA)
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Temperature: Reflux (110°C), 4–6 hours
One-Pot Tandem Cyclization-Borylation
Recent advances demonstrate a tandem process combining benzoxazine ring formation and borylation in a single reactor. This method reduces purification steps and improves atom economy.
Procedure:
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Substrates: 2-Amino-4-bromophenol, epichlorohydrin, BPin
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Catalyst System: Pd(OAc) (3 mol%), XPhos ligand (6 mol%)
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Base: CsCO
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Solvent: Dimethylacetamide (DMA)
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Temperature: 120°C, 24 hours
Advantages:
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Eliminates isolation of halogenated intermediates.
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Compatible with electron-deficient aryl bromides.
Comparative Analysis of Preparation Methods
Optimization Strategies and Challenges
Catalyst Recovery and Recycling
Homogeneous palladium catalysts pose challenges in separation. Immobilized systems (e.g., Pd on activated carbon) are under investigation but currently exhibit reduced activity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the boron moiety into boronic acid derivatives.
Reduction: Reduction reactions may target the oxazine ring, leading to the formation of reduced derivatives.
Substitution: The boron moiety can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Reduced oxazine derivatives.
Substitution: Various biaryl compounds or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit promising anticancer properties. For instance, studies have shown that modifications to the benzoxazine core can enhance the selectivity and potency against specific cancer cell lines. The incorporation of the dioxaborolane moiety facilitates interactions with biological targets through boron-mediated mechanisms .
Inhibition of Protein Targets
The compound has been investigated for its ability to inhibit specific proteins involved in cancer progression. For example, it has been linked to the inhibition of BCL6 proteins in lymphoma cells. This inhibition is achieved by exploiting the unique binding properties of the dioxaborolane group that allows for effective interaction with protein pockets .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties. The boron-containing structure contributes to improved crosslinking density in thermosetting resins and can enhance the overall stability of the material under thermal stress .
Sensing Applications
Due to its unique electronic properties, this compound is being studied for use in sensor technology. Its ability to undergo reversible reactions with various analytes makes it suitable for developing sensors that can detect environmental pollutants or biological markers .
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization and modification to create a wide array of complex organic molecules. This versatility is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Compound Development
A study published in the Journal of Medicinal Chemistry reported the optimization of a series of benzoxazine derivatives based on this compound. Researchers synthesized various analogs and evaluated their anticancer activity against multiple cell lines. The results indicated that certain modifications significantly improved potency and selectivity towards cancer cells while reducing toxicity to normal cells .
Case Study 2: Polymer Application
In a recent publication focused on polymer composites, scientists incorporated the compound into epoxy resins to enhance their mechanical properties. The modified resins exhibited increased tensile strength and thermal stability compared to unmodified versions. This application highlights the potential for developing high-performance materials suitable for aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine depends on its specific application. In catalysis, it may act as a ligand, coordinating to metal centers and facilitating various transformations. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Positional Isomerism
6-Substituted Analogs
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1155264-46-2) Molecular formula: C₁₄H₂₀BNO₃ (same as target compound). Key difference: Boronate group at the 6-position instead of 5. Reactivity: Positional isomerism may alter electronic effects, impacting coupling efficiency .
4-Methyl-Substituted Derivatives
- 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 519054-54-7) Molecular formula: C₁₅H₂₂BNO₃, molecular weight: 275.16 g/mol. Purity: >95%, priced at $91–$661 per 0.1–1 g .
Oxazinone Derivatives
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1219130-57-0) Molecular formula: C₁₃H₁₆BNO₄, molecular weight: 277.09 g/mol. The ketone group at the 3-position enhances polarity, improving solubility in polar solvents .
Physicochemical Properties
Reactivity in Cross-Coupling Reactions
- Target Compound (7-Substituted) :
- 6-Substituted Analog :
- 4-Methyl Derivative :
- Slower reaction kinetics observed due to steric hindrance from the methyl group .
Biological Activity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C₁₅H₁₉B₁O₃
- Molecular Weight : 275.11 g/mol
The structure includes a dioxaborolane moiety which is known for its role in various chemical reactions and biological applications.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that derivatives of benzo[b][1,4]oxazine compounds exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
Studies have demonstrated that boron-containing compounds possess antimicrobial properties. The dioxaborolane group may enhance the interaction with microbial cell membranes or enzymes critical for microbial survival. Preliminary results suggest that this compound exhibits activity against both gram-positive and gram-negative bacteria .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes linked to disease processes. For example, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often dysregulated in cancer .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activity of related compounds:
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound's structure allows it to bind effectively to ATP-binding sites on kinases.
- Cell Cycle Modulation : By interfering with CDK activity, it can induce cell cycle arrest.
- Membrane Interaction : The dioxaborolane moiety may facilitate interactions with microbial membranes leading to disruption and cell death.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the compound affect its biological activity.
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
- Combination Therapies : Investigating synergistic effects when used alongside existing chemotherapeutics.
Q & A
Q. What are the recommended methods for synthesizing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic ester moiety reacts with aryl halides under palladium catalysis. Key steps include:
- Substrate preparation : Start with halogenated benzo[b][1,4]oxazine derivatives (e.g., bromo or iodo substituents at position 7).
- Boronation : React with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–90°C .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard analytical workflows include:
- NMR spectroscopy : Confirm the presence of the dioxaborolane group via ¹¹B NMR (δ ~30 ppm) and aromatic protons in ¹H NMR .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₄H₂₀BNO₃, exact mass 269.15 g/mol) .
Q. What are the critical safety considerations when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., THF, acetic acid) .
- Waste disposal : Collect boronate-containing waste separately and neutralize with aqueous NaOH before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for Suzuki couplings involving this boronic ester?
Yield discrepancies often arise from:
- Catalyst loading : Optimize Pd catalyst (0.5–2 mol%) and ligand (e.g., SPhos vs. XPhos) to balance activity and side reactions .
- Oxygen sensitivity : Use degassed solvents and inert atmospheres (N₂/Ar) to prevent boronic ester oxidation .
- Substrate steric effects : Modify reaction temperature (60–100°C) and solvent polarity (DME vs. THF) for bulky aryl halides .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Model transition states for oxidative addition and transmetallation steps using software like Gaussian or ORCA. Focus on bond dissociation energies (BDEs) of the B–O bond in the dioxaborolane ring .
- Molecular docking : Study interactions with palladium catalysts to predict regioselectivity in coupling reactions .
Q. How does the stability of this boronic ester vary under different storage conditions?
- Thermal stability : Store at 0–6°C under argon to prevent decomposition. TGA data shows decomposition onset at ~150°C .
- Hydrolytic sensitivity : Monitor by ¹H NMR in D₂O; hydrolysis to boronic acid occurs within 24 hours in aqueous media (pH < 7) .
Q. What strategies can mitigate side reactions (e.g., protodeboronation) during coupling reactions?
- Base optimization : Replace KOAc with K₃PO₄ to reduce acidity and suppress protodeboronation .
- Additives : Introduce 2–5 mol% of 1,4-diazabicyclo[2.2.2]octane (DABCO) to stabilize the boronate intermediate .
Methodological Guidance
Q. How to design an experiment to evaluate the environmental impact of this compound?
Follow the framework from Project INCHEMBIOL:
- Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS .
- Ecototoxicity : Use Daphnia magna bioassays to determine LC₅₀ values .
Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
